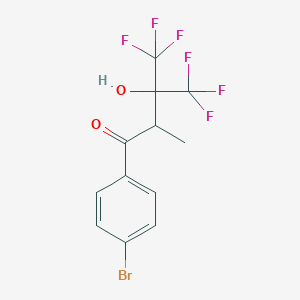
1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydroxy groups
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one can be achieved through several synthetic routes. One notable method involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent . This process employs primary or secondary amines as catalysts, with piperazine being the most effective. The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired product under mild conditions .
Chemical Reactions Analysis
1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)butan-1-one: Lacks the trifluoromethyl and hydroxy groups, resulting in different chemical and biological properties.
Trifluoromethylated ketones: Share the trifluoromethyl group but differ in other substituents, leading to variations in reactivity and applications. The presence of multiple trifluoromethyl groups in this compound makes it unique and enhances its potential for various applications.
Properties
CAS No. |
34844-27-4 |
|---|---|
Molecular Formula |
C12H9BrF6O2 |
Molecular Weight |
379.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H9BrF6O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3 |
InChI Key |
JDIURAZNDAPEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


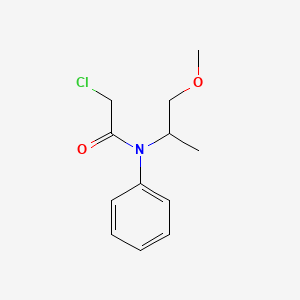
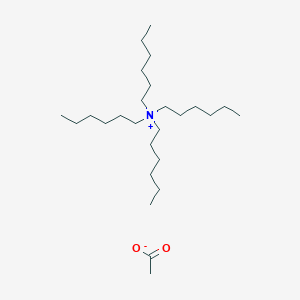
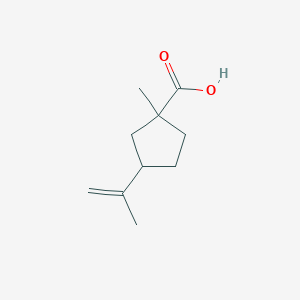
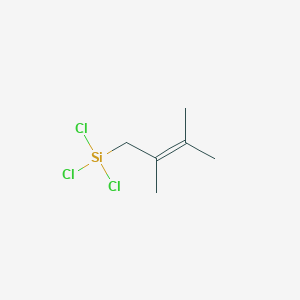
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
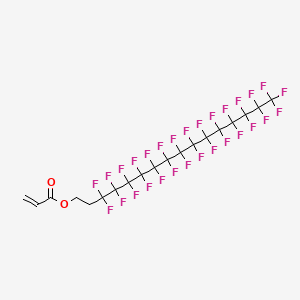
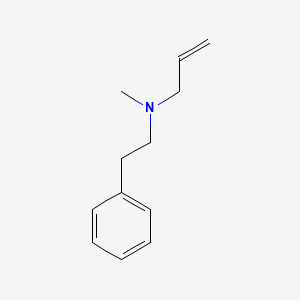
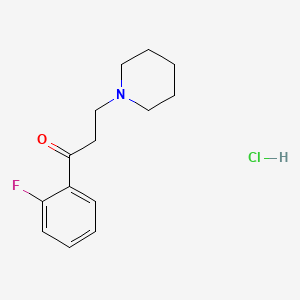
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
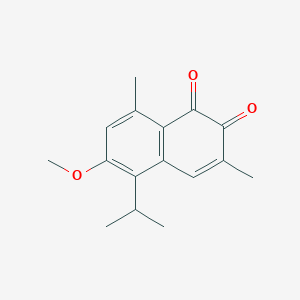
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
